1-(Benzofuran-2-yl)-2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone
Description
1-(Benzofuran-2-yl)-2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone is a heterocyclic compound featuring a benzofuran core linked via a thioether-ethanone bridge to a [1,2,4]triazolo[4,3-a]quinoline scaffold. The quinoline moiety is substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 9 and 5, respectively.
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2-[(9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-13-10-20-23-24-22(25(20)21-15(13)7-5-9-18(21)27-2)29-12-16(26)19-11-14-6-3-4-8-17(14)28-19/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMDQQAYIZTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SCC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. 1-(1-Benzofuran-2-yl)-2-({4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethanone ()
- Structural Similarities: Shares the benzofuran-2-yl and thio-ethanone backbone. Contains a 1,2,4-triazole ring connected via sulfur.
- Key Differences: The triazole in is a simple 4H-1,2,4-triazol-3-yl substituted with a trifluoromethylphenyl group, whereas the target compound features a fused triazoloquinoline system with methoxy and methyl substituents.
- Physicochemical Properties :
B. (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one ()
- Structural Similarities: Benzofuran-2-yl group present. Heterocyclic systems (pyrazole, thiazolidinone) with sulfur and ketone functionalities.
- Key Differences: The target compound uses a thio-ethanone bridge, while employs a thiazolidinone ring. The thiazolidinone in may exhibit different electronic effects due to conjugation with imino groups, whereas the triazoloquinoline in the target offers rigidity and aromatic surface area .
Functional Group Analogues
A. Thiosemicarbazone Derivatives ()
- Relevance: Both compounds contain sulfur and ketone groups. Thiosemicarbazones are known for metal chelation and anticancer activity, suggesting the target compound’s thioether bridge may confer similar bioactivity .
B. 5-Acetyl-2-amino-4-methyl-1,3-thiazole ()
- Relevance: Shares an ethanone (acetyl) group. Thiazole rings are bioisosteres of triazoles, often used in drug design.
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
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